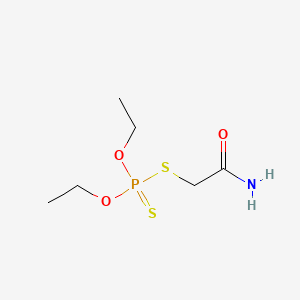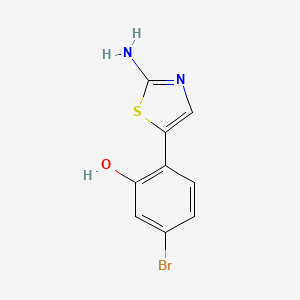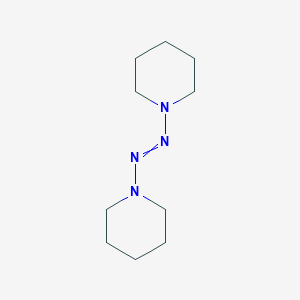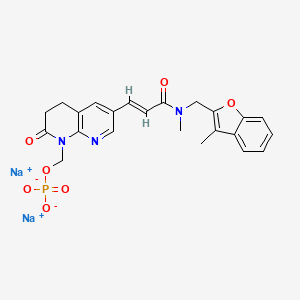
Afabicin disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a prodrug of afabicin desphosphono, which inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme, a critical component in the fatty acid synthesis pathway of staphylococci . This compound is notable for its narrow-spectrum activity, targeting only staphylococci and preserving the intestinal microbiota .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Afabicin disodium is synthesized through a series of chemical reactions starting from its precursor, afabicin desphosphono. The synthesis involves the phosphorylation of afabicin desphosphono to enhance its solubility and bioavailability . The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes several purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Afabicin disodium undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final active form of this compound. These intermediates are crucial for the compound’s bioactivity and therapeutic efficacy .
Applications De Recherche Scientifique
Afabicin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of fatty acid synthesis in bacteria.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of fatty acid synthesis in bacterial growth.
Medicine: Investigated for its potential to treat various staphylococcal infections, including acute bacterial skin and skin structure infections (ABSSSI) and bone and joint infections
Mécanisme D'action
Afabicin disodium exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. By targeting this enzyme, this compound disrupts the production of fatty acids, which are crucial for bacterial cell membrane synthesis and function. This inhibition leads to the death of the bacterial cells, effectively treating the infection .
Comparaison Avec Des Composés Similaires
Afabicin disodium is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:
Vancomycin: A glycopeptide antibiotic used to treat severe bacterial infections.
Linezolid: An oxazolidinone antibiotic effective against Gram-positive bacteria.
Daptomycin: A lipopeptide antibiotic used for complicated skin infections and bacteremia
This compound stands out due to its narrow-spectrum activity, which minimizes the impact on the intestinal microbiota and reduces the risk of developing antibiotic resistance .
Propriétés
Formule moléculaire |
C23H22N3Na2O7P |
|---|---|
Poids moléculaire |
529.4 g/mol |
Nom IUPAC |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
Clé InChI |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
SMILES isomérique |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)

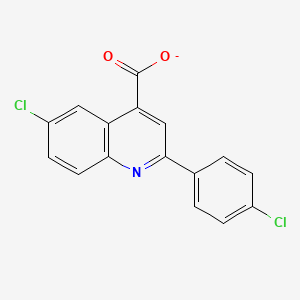
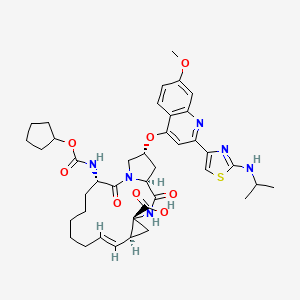
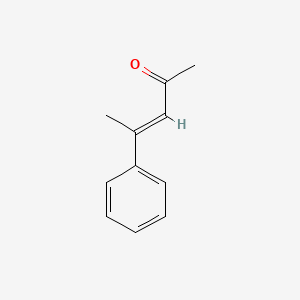
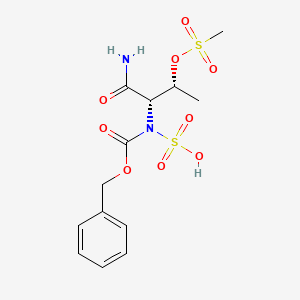
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
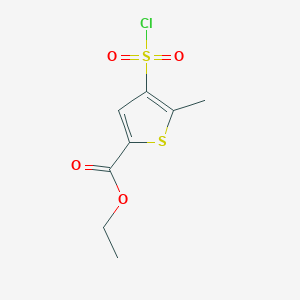
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
